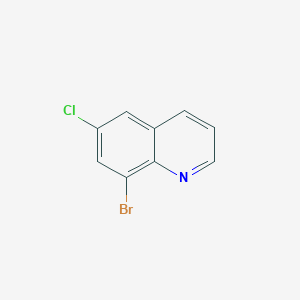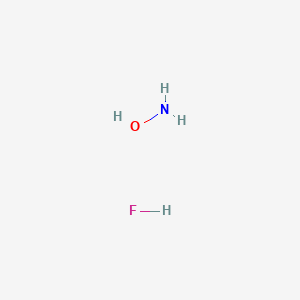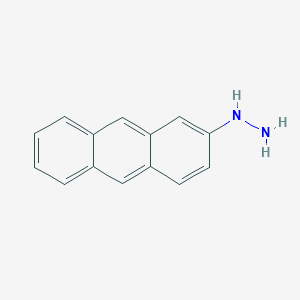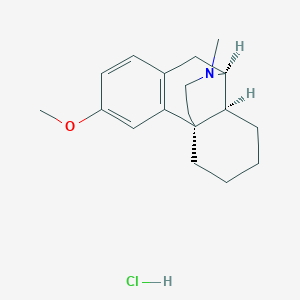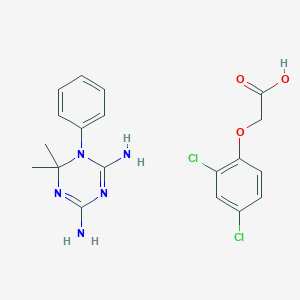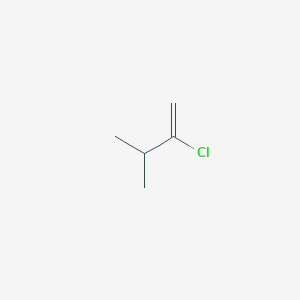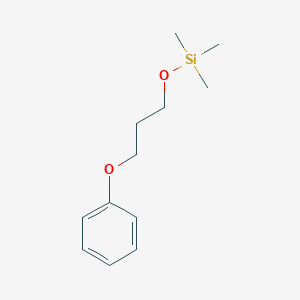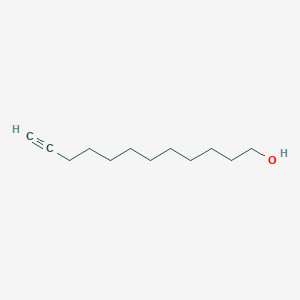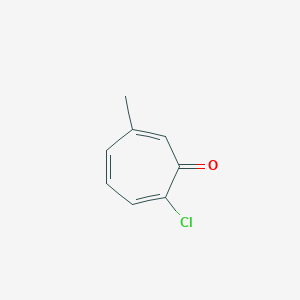
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first developed by Acadia Pharmaceuticals in 2009. ACP-105 is a promising compound for research purposes due to its ability to selectively target androgen receptors in specific tissues without affecting other tissues. This makes it a potentially useful tool for studying the effects of androgens in various physiological and pathological conditions.
Wirkmechanismus
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one works by selectively binding to androgen receptors in specific tissues, such as the skeletal muscle and bone tissues. This results in increased protein synthesis and muscle growth, as well as increased bone density. This compound has been shown to be highly selective for androgen receptors, with minimal activity on other receptors such as the estrogen receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased muscle mass and strength, increased bone density, and improved insulin sensitivity. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is its high selectivity for androgen receptors in specific tissues. This makes it a potentially useful tool for studying the effects of androgens in these tissues, without affecting other tissues. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one. One area of interest is its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the safety and efficacy of this compound, and to explore its potential therapeutic applications in various conditions.
Synthesemethoden
The synthesis of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one involves several steps starting from commercially available starting materials. The first step involves the preparation of 2-chloro-6-methylphenol, which is then converted to the corresponding 2-chloro-6-methylphenyl ketone. The ketone is then reacted with cycloheptadiene in the presence of a Lewis acid catalyst to form the desired cycloheptadienone product. The final step involves the selective reduction of the ketone group to form the cycloheptadienol product, which can be further purified to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to have a high affinity for androgen receptors, particularly in the skeletal muscle and bone tissues. This makes it a potentially useful tool for studying the effects of androgens on these tissues. This compound has been shown to increase muscle mass and strength in animal models, and it may have potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
Eigenschaften
CAS-Nummer |
16939-67-6 |
|---|---|
Molekularformel |
C8H7ClO |
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
2-chloro-6-methylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(9)8(10)5-6/h2-5H,1H3 |
InChI-Schlüssel |
AMMHMEQVNCGLON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC=C1)Cl |
Kanonische SMILES |
CC1=CC(=O)C(=CC=C1)Cl |
Synonyme |
2,4,6-Cycloheptatrien-1-one, 2-chloro-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



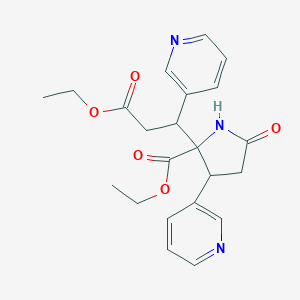
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
